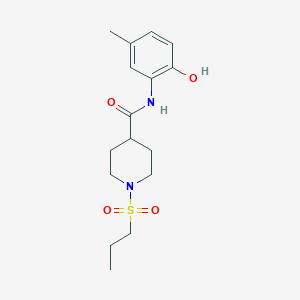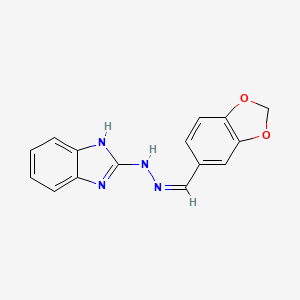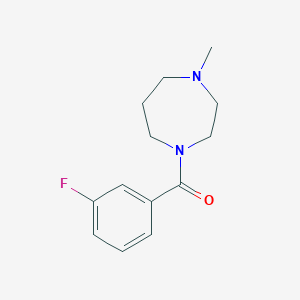
N-(2-hydroxy-5-methylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-5-methylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide, also known as HPP-22, is a potent and selective blocker of the GluN2B subunit of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. HPP-22 is a valuable tool for studying the function of NMDA receptors and their role in various physiological and pathological processes.
作用機序
N-(2-hydroxy-5-methylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide selectively blocks the GluN2B subunit of NMDA receptors by binding to a specific site on the receptor. This binding prevents the opening of the ion channel, thereby inhibiting the influx of calcium ions into the cell. This inhibition of calcium influx has been shown to play a critical role in the neuroprotective effects of this compound in various models of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the excitotoxicity associated with excessive activation of NMDA receptors, thereby reducing neuronal damage and death. This compound has also been shown to improve cognitive function in various animal models of neurological disorders, including stroke and traumatic brain injury. Additionally, this compound has been shown to have analgesic effects in animal models of chronic pain.
実験室実験の利点と制限
N-(2-hydroxy-5-methylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide is a valuable tool for studying the function of NMDA receptors and their role in various physiological and pathological processes. Its selectivity for the GluN2B subunit of NMDA receptors makes it a useful tool for investigating the specific role of this subunit in various processes. However, this compound has some limitations in lab experiments. Its potency and selectivity for GluN2B-containing NMDA receptors may limit its ability to investigate the role of other subunits of NMDA receptors. Additionally, the high cost of this compound may limit its availability for some researchers.
将来の方向性
There are several future directions for research on N-(2-hydroxy-5-methylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide. One area of research is the development of more selective and potent blockers of GluN2B-containing NMDA receptors. Another area of research is the investigation of the role of GluN2B-containing NMDA receptors in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, the use of this compound in combination with other drugs may provide new therapeutic strategies for the treatment of neurological disorders.
合成法
The synthesis of N-(2-hydroxy-5-methylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide involves several steps, starting with the reaction of 2-hydroxy-5-methylbenzenesulfonamide with propionyl chloride to yield N-(2-hydroxy-5-methylphenyl) propionamide. This intermediate is then reacted with piperidine-4-carboxylic acid to form N-(2-hydroxy-5-methylphenyl)-1-(propylcarbamoyl)-4-piperidinecarboxamide. Finally, the propylcarbamoyl group is replaced with a propylsulfonyl group using sulfonyl chloride to yield this compound.
科学的研究の応用
N-(2-hydroxy-5-methylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide has been extensively used in scientific research to investigate the function of NMDA receptors. It has been shown to selectively block the GluN2B subunit of NMDA receptors, which is predominantly expressed in the forebrain and plays a critical role in synaptic plasticity and learning and memory. This compound has been used to study the role of GluN2B-containing NMDA receptors in various physiological and pathological processes, including stroke, epilepsy, and chronic pain.
特性
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-1-propylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-3-10-23(21,22)18-8-6-13(7-9-18)16(20)17-14-11-12(2)4-5-15(14)19/h4-5,11,13,19H,3,6-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXUGUJNCLQBKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)acrylonitrile](/img/structure/B5434977.png)
![1-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-4-(3-methyl-2-pyridinyl)piperazine](/img/structure/B5434983.png)
![6-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5435000.png)

![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5435007.png)

![4-(5-{[6-(ethoxycarbonyl)-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5435026.png)
![N-(1-adamantylmethyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5435030.png)
![2-(3-pyridinyl)-N-[2-(2-thienyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine hydrochloride](/img/structure/B5435038.png)
![2-(methyl{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}amino)ethanol](/img/structure/B5435043.png)
![ethyl {[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5435047.png)
![ethyl N-benzoyl-2-({4-[chloro(difluoro)methoxy]phenyl}amino)-3,3,3-trifluoroalaninate](/img/structure/B5435050.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide](/img/structure/B5435059.png)